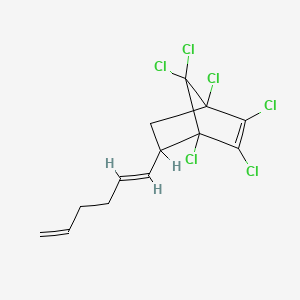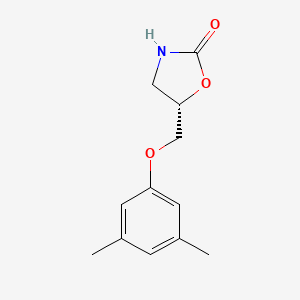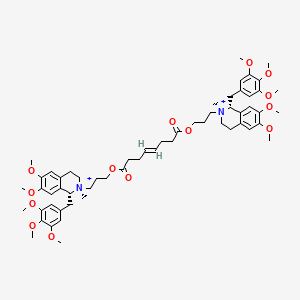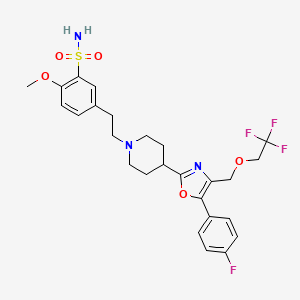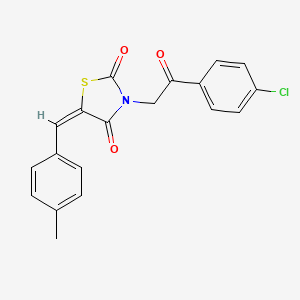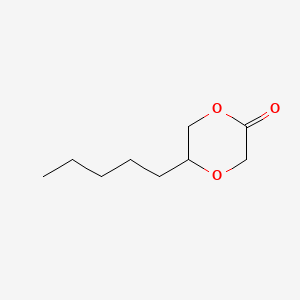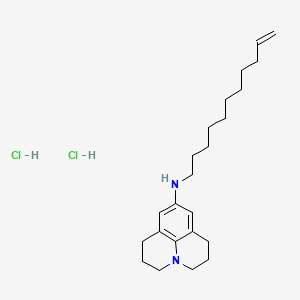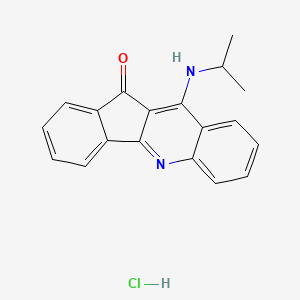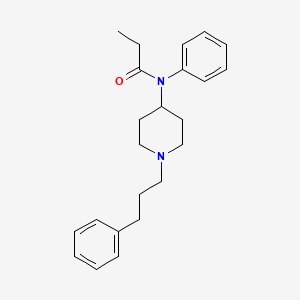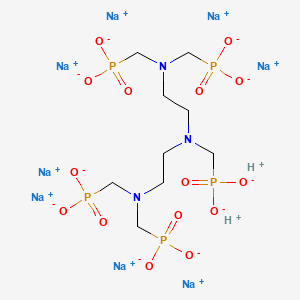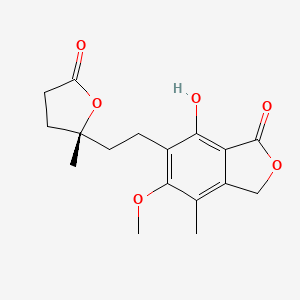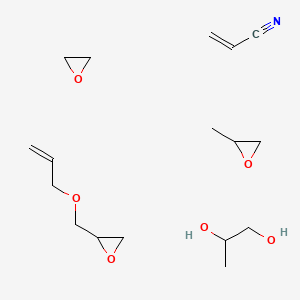
2-Methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, 2-propenenitrile polymer is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the monomers 1,2-propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, and 2-propenenitrile. It is known for its versatility and is used in industries ranging from pharmaceuticals to materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric components. The process typically starts with the preparation of the monomers:
1,2-Propanediol: This can be synthesized through the hydration of propylene oxide.
(2-Propenyloxy)methyloxirane: This is synthesized by the reaction of allyl alcohol with epichlorohydrin.
2-Propenenitrile:
The polymerization process involves the use of initiators such as peroxides or azo compounds under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The polymer exerts its effects through various mechanisms depending on its application. In drug delivery, for example, it forms a hydrogel that encapsulates the drug and releases it in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and the controlled release of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol: Known for its use in drug delivery and biocompatibility.
Polypropylene glycol: Used in the production of polyurethanes and as a lubricant.
Polyvinyl alcohol: Employed in the production of films and coatings.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts specific properties such as flexibility, biocompatibility, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
64611-78-5 |
|---|---|
Molekularformel |
C17H31NO6 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H8O2.C3H6O.C2H4O/c1-2-3-7-4-6-5-8-6;1-2-3-4;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2,6H,1,3-5H2;2H,1H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
BXMWUHBKLLGVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.CC(CO)O.C=CCOCC1CO1.C=CC#N.C1CO1 |
Verwandte CAS-Nummern |
64611-78-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


